molecular formula C9H12N2O3 B8506994 1-(4,6-Dimethoxypyrimidine-2-yl)-2-propanone

1-(4,6-Dimethoxypyrimidine-2-yl)-2-propanone

Cat. No.: B8506994
M. Wt: 196.20 g/mol
InChI Key: MRPUESHNMJXBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-Dimethoxypyrimidine-2-yl)-2-propanone is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

1-(4,6-dimethoxypyrimidin-2-yl)propan-2-one

InChI

InChI=1S/C9H12N2O3/c1-6(12)4-7-10-8(13-2)5-9(11-7)14-3/h5H,4H2,1-3H3

InChI Key

MRPUESHNMJXBDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC(=CC(=N1)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a reactor were placed 16.0 g (0.4 moles) of 60% sodium hydride, 400 ml of THF and 43.6 g (0.2 moles) of 4,6-dimethoxy-2-methanesulfonylpyrimidine. The reactor contents were heated to 30° C. Thereto was dropwise added 39.4 g (0.68 moles) of acetone, followed by a reaction for 2 hours. After the completion of the reaction, 350 ml of water was added and extraction with 500 ml of ethyl acetate was conducted. The ethyl acetate layer was concentrated. The concentrate was subjected to distillation under reduced pressure to obtain 8.8 g (44.9 m moles) of 1-(4,6-dimethoxypyrimidine-2-yl)-2-propanone. Refractive index n20D: 1.5181
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
43.6 g
Type
reactant
Reaction Step Three
Quantity
39.4 g
Type
reactant
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Five

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